Xanthurenic acid is a natural product found in Charybdis japonica, Procambarus clarkii, and other organisms with data available.
Xanthurenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Xanthurenic acid
CAS No.: 59-00-7
Cat. No.: VC21337570
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59-00-7 |
---|---|
Molecular Formula | C10H7NO4 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |
Standard InChI Key | FBZONXHGGPHHIY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O |
Melting Point | 289 °C |
Introduction
Chemical Structure and Properties
Xanthurenic acid, also known as 8-hydroxykynurenic acid, is a quinoline carboxylic acid with the chemical formula C₁₀H₇NO₄ and an average molecular weight of 205.1669 g/mol . Its IUPAC name is 4,8-dihydroxyquinoline-2-carboxylic acid, and it is registered with CAS number 59-00-7 . Structurally, it features a quinoline ring system with hydroxyl groups at positions 4 and 8, along with a carboxylic acid group at position 2, which gives the molecule its acidic properties .
Xanthurenic acid exists in all eukaryotes, from yeast to humans, and is slightly soluble in water . Its chemical structure can be represented in SMILES notation as OC(=O)C1=NC2=C(O)C=CC=C2C(O)=C1 .
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of xanthurenic acid:
Property | Value |
---|---|
Chemical Formula | C₁₀H₇NO₄ |
Average Molecular Weight | 205.1669 g/mol |
Monoisotopic Molecular Weight | 205.037507717 g/mol |
Physical State | Solid |
Solubility | Slightly soluble in water |
Classification | Quinoline carboxylic acid |
IUPAC Name | 4,8-dihydroxyquinoline-2-carboxylic acid |
CAS Registry Number | 59-00-7 |
Biosynthesis and Metabolism
Xanthurenic acid is synthesized as part of the kynurenine pathway, which is the major route of tryptophan catabolism in mammals. This pathway is responsible for the degradation of approximately 95% of dietary tryptophan.
Synthetic Pathway
The synthesis of xanthurenic acid begins with the conversion of tryptophan to N-formylkynurenine, catalyzed by either indolamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) . N-formylkynurenine is then converted to kynurenine by formamidase . The pathway branches at kynurenine, with one branch leading to the formation of 3-hydroxykynurenine (3-HK) via kynurenine monooxygenase (KMO) .
Xanthurenic acid is specifically formed from 3-hydroxykynurenine through transamination catalyzed by kynurenine aminotransferase II (KAT II) . This enzymatic conversion has been demonstrated in rat, mouse, and human brain tissue homogenates, as well as with human recombinant KAT II .
Regulation of Synthesis
The formation of xanthurenic acid is regulated by several factors. Research using rat cortical slices has shown that xanthurenic acid biosynthesis can be manipulated experimentally in ways similar to the production of kynurenic acid from kynurenine – including omission of sodium or glucose, exposure to depolarizing conditions, or addition of 2-oxoacids . Additionally, the synthesis of xanthurenic acid appears to be predominantly localized in non-neuronal cells, as evidenced by increased production in quinolinate-lesioned rat striatum .
Biological Distribution
Xanthurenic acid is found in various biological fluids and tissues, with specific distribution patterns that may be relevant to its physiological functions.
Tissue and Fluid Distribution
Xanthurenic acid can be found primarily in blood, feces, and urine, as well as in human epidermis tissue . Within cells, it is primarily located in the membrane compartment .
Brain Distribution
In the central nervous system, xanthurenic acid occurs at micromolar concentrations . Its distribution varies across brain regions, with concentrations ranging from approximately 1 μM in olfactory bulbs and cerebellum to 0.1-0.4 μM in brain regions designated as A9 and A10, which correspond to dopaminergic centers .
Importantly, xanthurenic acid can cross the blood-brain barrier through carrier-mediated transport . Studies using rat cortical slices have demonstrated that newly produced xanthurenic acid is rapidly released into the extracellular compartment, suggesting a potential signaling role .
Molecular Targets and Mechanisms
Xanthurenic acid interacts with several molecular targets, which may explain its diverse biological effects.
Receptor Interactions
Beyond metabotropic glutamate receptors, xanthurenic acid has been reported to interact with a G protein-dependent xanthurenic acid receptor and may also affect glutamate transporters .
Effects on Neurotransmission
Xanthurenic acid may modulate glutamatergic neurotransmission through multiple mechanisms, including inhibition of the vesicular glutamate transporter and activation of Group II metabotropic glutamate receptors .
Electrophysiological studies in rat hippocampal slices have shown that both 3-hydroxykynurenine and xanthurenic acid reduce the slopes of dentate gyrus field excitatory postsynaptic potentials (EPSPs) . Additionally, both compounds reduce the power of gamma-oscillatory activity recorded from the hippocampal CA3 region, suggesting potential roles in attentional and cognitive processes .
Recent research has also implicated xanthurenic acid in dopaminergic neurotransmission. Acute local infusions of xanthurenic acid dose-dependently stimulate dopamine release in the rat prefrontal cortex .
Physiological Functions
The physiological significance of xanthurenic acid is still being elucidated, but several lines of evidence point to important roles in normal brain function.
Neuromodulatory Effects
The distribution of xanthurenic acid in the brain, its release properties, and its interactions with receptors strongly support a signaling and/or neuromodulatory role . By modulating glutamatergic and potentially dopaminergic transmission, xanthurenic acid may influence essential cognitive and behavioral processes.
Studies showing that xanthurenic acid reduces gamma oscillations in the hippocampus suggest potential involvement in attention and information processing . Gamma oscillations are associated with cognitive functions including attention, perception, and memory, suggesting that endogenous xanthurenic acid may play a physiological role in these processes.
Metabolic Functions
Beyond its neuromodulatory effects, xanthurenic acid appears to influence metabolic processes. Research has shown that xanthurenic acid can inhibit hexose phosphorylation at the first step of carbohydrate metabolism . This inhibition is evidenced by decreased levels of fructose-6-phosphate and fructose-1,6-diphosphate in the livers of rats treated with xanthurenic acid .
Pathophysiological Implications
Alterations in xanthurenic acid levels have been associated with several pathological conditions, highlighting its potential significance in disease mechanisms.
Psychiatric Disorders
The kynurenine pathway, including xanthurenic acid, has been implicated in the pathophysiology of psychiatric disorders, particularly schizophrenia . Notably, serum xanthurenic acid levels were found to be significantly reduced in a large cohort of patients with schizophrenia . In patients with first-episode schizophrenia, these levels remained low even after 12 months of antipsychotic medication .
Interestingly, as opposed to other kynurenine metabolites, xanthurenic acid levels were also significantly reduced in first-degree relatives of patients with schizophrenia, suggesting that lowered serum xanthurenic acid might represent a novel trait marker for schizophrenia .
Pharmacological Properties
The pharmacological profile of xanthurenic acid suggests potential therapeutic applications.
Antipsychotic-like Effects
Systemic administration of xanthurenic acid in mice has been shown to produce antipsychotic-like effects in the MK-801-induced model of hyperactivity . This effect required the presence of mGlu2 receptors and was blocked by the preferential mGlu2/3 receptor antagonist LY341495 . These findings suggest that xanthurenic acid might have relevance for the treatment of conditions such as schizophrenia, particularly given the interest in mGlu2 receptors as potential drug targets in this disorder .
Effects on Neural Activity
Both xanthurenic acid and its precursor 3-hydroxykynurenine reduce hippocampal excitatory postsynaptic potentials and gamma oscillations . These effects on neural activity may be relevant for conditions characterized by altered excitatory/inhibitory balance or disrupted neural synchrony.
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